molecular formula C18H13NO4S2 B2753300 (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638140-06-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2753300
CAS RN: 638140-06-4
M. Wt: 371.43
InChI Key: UYHFDIKSGRATFW-LZYBPNLTSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

One significant area of research is the synthesis and evaluation of anticancer activities of thiazolidinone derivatives. A study highlighted the synthesis of novel 4-thiazolidinones containing the benzothiazole moiety, which demonstrated anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compounds were synthesized through reactions involving trithiocarbonyl diglycolic acid or aminobenzothiazole, followed by Knoevenagel condensation to produce 5-arylidene derivatives. Among these, certain compounds showed notable anticancer activity, with specific attention to their potential as drug candidates for cancer treatment (Havrylyuk et al., 2010).

Structural Analysis and Supramolecular Structures

Another area of focus is the structural analysis of thiazolidinone derivatives, which explores their supramolecular structures. Research on four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones revealed insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. This structural knowledge is crucial for understanding the compound's interactions and stability, which can influence its biological activity and potential applications in drug design (Delgado et al., 2005).

Antimicrobial and Antibacterial Activities

Thiazolidinone derivatives also exhibit promising antimicrobial and antibacterial properties. Research has shown the synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties displaying antibacterial activity against Gram-positive and Gram-negative bacterial strains. These findings suggest the potential of these compounds in developing new antibacterial agents (Trotsko et al., 2018).

Antifungal Activity

In addition to antibacterial properties, certain thiazolidinone derivatives have been researched for their antifungal activities. A study on the reactions of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with thiols demonstrated the production of compounds with potential fungicidal properties, highlighting the versatility of thiazolidinone derivatives in addressing various microbial threats (Nagase, 1974).

properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c1-21-13-5-3-2-4-11(13)8-16-17(20)19(18(24)25-16)12-6-7-14-15(9-12)23-10-22-14/h2-9H,10H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHFDIKSGRATFW-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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